(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
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Overview
Description
This compound, also known as 2-(7-chloro-2-methyl-1H-indol-3-yl)ethylamine hydrochloride, has a molecular formula of C11H14Cl2N2 and a molecular weight of 245.14800 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) substituted with a chlorine atom and a methyl group. It also has an ethylamine group attached to the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully known. The molecular weight is 245.14800, but the density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Chemical Properties
Complex Molecule Formation:
- The compound serves as a bifunctional formyl-acid, useful in complex organic syntheses. Notably, it participates in a one-pot, three-component Ugi reaction with primary amines and alkyl isocyanides to yield novel indoloketopiperazine derivatives with potential pharmaceutical applications (Ghandi et al., 2012).
Crystallography and Molecular Structure Analysis:
- Detailed crystal structure analysis of related compounds highlights the importance of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid in the structural study of complex organic molecules, contributing to the understanding of molecular geometry and interactions (Jian Li et al., 2009).
Pharmaceutical Synthesis and Characterization:
- It's a precursor in synthesizing complex molecules with potential biological activities. Derivatives synthesized from it are subjected to detailed characterization, including NMR, Mass, IR, and elemental analysis, and are investigated for their biological activities, such as antimicrobial properties (S. Muralikrishna et al., 2014).
Auxin-Related Plant Growth Studies:
- Research has linked similar molecules to the plant growth regulator auxin, indicating potential agricultural applications. Understanding the spectral properties and biological activities of these compounds contributes to advancements in plant growth and development research (D. Carić et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Structurally related compounds have been found to inhibit the actin-related protein 2 and 3 (arp2/3) complex . The Arp2/3 complex plays key roles in force generation and membrane remodeling, particularly important for cell migration .
Mode of Action
If it acts similarly to its structural analogs, it may prevent the arp2/3 complex from reaching its active conformation . This inhibition could potentially block lamellipodial protrusions and cell migration .
Biochemical Pathways
Inhibition of the arp2/3 complex can affect the formation of branched actin networks, which are crucial for cell migration .
Result of Action
If it acts similarly to its structural analogs, it could potentially inhibit cell migration by blocking the formation of lamellipodial protrusions .
Biochemical Analysis
Biochemical Properties
(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with the Actin-related protein 2 and 3 (Arp2/3) complex, which is crucial for actin polymerization and cell motility . The compound’s interaction with Arp2/3 inhibits its activity, thereby affecting cell migration and other related processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to block lamellipodial protrusions and cell migration in melanoma cells . Additionally, it affects cell cycle progression, which can be a useful read-out of Arp2/3 activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It prevents the Arp2/3 complex from reaching its active conformation, thereby inhibiting its function . This inhibition leads to a cascade of effects, including changes in gene expression and enzyme activity, which ultimately impact cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of cellular processes. Excessive dosages may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand its metabolic pathways for safe and effective use .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications .
properties
IUPAC Name |
2-(7-chloro-2-methyl-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQUVRVTNMDKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398175 |
Source
|
Record name | (7-chloro-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25177-74-6 |
Source
|
Record name | (7-chloro-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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